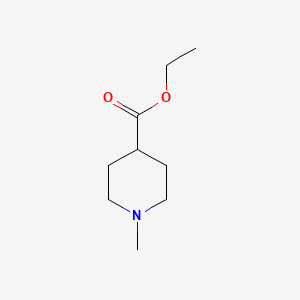

Ethyl 1-methylpiperidine-4-carboxylate

概要

説明

Ethyl 1-methylpiperidine-4-carboxylate, also known as 1-methylpiperidine-4-carboxylic acid ethyl ester, is a chemical compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol . This compound is a derivative of piperidine, a six-membered heterocyclic amine, and is used in various chemical and pharmaceutical applications.

準備方法

Synthetic Routes and Reaction Conditions

Ethyl 1-methylpiperidine-4-carboxylate can be synthesized through several methods. One common synthetic route involves the esterification of 1-methylpiperidine-4-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically proceeds under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

化学反応の分析

Ester Hydrolysis

The ester group in Ethyl 1-methylpiperidine-4-carboxylate undergoes hydrolysis to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates in drug synthesis.

Example Reaction:

this compound → 1-Methylpiperidine-4-carboxylic acid

| Reaction Conditions | Yield | Catalyst/Reagents |

|---|---|---|

| 1 N NaOH, H₂O, 20°C, overnight | 1.79 g | Sodium hydroxide |

| HCl (4 N), EtOH, reflux, 18 h | 50% | Hydrochloric acid |

Key findings:

-

Alkaline hydrolysis with NaOH produces the carboxylic acid quantitatively .

-

Acidic conditions (HCl/EtOH) yield the esterification product reversibly .

Alkylation Reactions

The piperidine nitrogen can undergo alkylation to introduce substituents, enhancing pharmacological activity.

Example Reaction:

Ethyl piperidine-4-carboxylate → this compound

| Reaction Conditions | Yield | Reagents |

|---|---|---|

| CH₃I, K₂CO₃, CH₃CN, 25°C, 2 h | 56% | Methyl iodide, potassium carbonate |

Key findings:

-

Methyl iodide acts as the alkylating agent in acetonitrile under basic conditions .

-

Reaction efficiency depends on the steric accessibility of the piperidine nitrogen .

Esterification and Transesterification

The compound participates in ester exchange reactions, enabling functional group interconversion.

Example Reaction:

1-Methylpiperidine-4-carboxylic acid → this compound

| Reaction Conditions | Yield | Catalyst |

|---|---|---|

| SOCl₂, EtOH, 0°C → reflux, 48 h | 94% | Thionyl chloride |

Key findings:

-

Thionyl chloride in ethanol facilitates esterification via acid chloride intermediates .

-

Prolonged reflux improves yield by ensuring complete conversion .

Catalytic Hydrogenation

The piperidine ring may undergo hydrogenation under catalytic conditions, though this is less common for this compound.

Hypothetical Reaction:

this compound → this compound (saturated derivative)

| Reaction Conditions | Catalyst |

|---|---|

| H₂ (1 atm), Pd/C, EtOH, 25°C | Palladium on carbon |

Key findings:

-

Hydrogenation typically targets unsaturated analogs of piperidine derivatives.

-

Catalyst choice (e.g., Pd, Rh) influences reaction specificity.

Stability and Side Reactions

This compound is stable under standard storage conditions but may degrade under extreme pH or temperature.

Observed Degradation Pathways:

科学的研究の応用

Antimicrobial Activity

EMPC has been investigated for its potential as an inhibitor of bacterial enzymes, specifically:

- Enoyl-ACP reductase in Staphylococcus aureus and Escherichia coli.

These enzymes are crucial for fatty acid biosynthesis, making them attractive targets for antibiotic development. Studies indicate that EMPC derivatives can effectively inhibit these enzymes, showcasing its potential as a lead compound in antibiotic research .

Neuropharmacology

EMPC has shown promise as a:

- GABAA receptor agonist , which may contribute to its effects on the central nervous system.

- 5-HT3 antagonist , indicating potential applications in treating nausea and anxiety disorders.

These pharmacological properties suggest that EMPC could be developed into therapeutic agents for various neurological conditions .

Synthesis of Piperidine Derivatives

EMPC serves as a precursor for synthesizing various piperidine derivatives. Its structure allows for modifications that can yield compounds with enhanced biological activities. For example, reactions involving EMPC can produce:

Chemical Reactions

The compound is utilized in several synthetic pathways, including:

- Alkylation reactions to form substituted piperidines.

- Carboxylation reactions , which can be useful in synthesizing complex organic molecules.

These reactions highlight EMPC's importance in synthetic organic chemistry .

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of various EMPC derivatives against E. coli. The results demonstrated that specific modifications to the ethyl ester group significantly enhanced antibacterial activity, suggesting that structural optimization can lead to more effective antimicrobial agents .

Case Study 2: Neuropharmacological Effects

Research on the neuropharmacological effects of EMPC revealed its potential as a sedative. In animal models, EMPC exhibited dose-dependent anxiolytic effects, supporting its application in developing treatments for anxiety disorders .

Data Table: Summary of Applications

| Application Area | Specific Uses | Remarks |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Inhibits bacterial enoyl-ACP reductase |

| Neuropharmacological agents | GABAA receptor agonist, 5-HT3 antagonist | |

| Organic Synthesis | Precursor for piperidine derivatives | Used in alkylation and carboxylation |

| Synthesis of tricyclic pharmaceuticals | Enhances drug solubility and bioavailability |

作用機序

The mechanism of action of ethyl 1-methylpiperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, as a precursor to GABAA receptor agonists, it may modulate neurotransmitter activity in the central nervous system. The ester group can undergo hydrolysis to release the active piperidine derivative, which then interacts with its target receptors .

類似化合物との比較

Ethyl 1-methylpiperidine-4-carboxylate can be compared with other similar compounds such as:

Ethyl isonipecotate: Another piperidine derivative with similar applications in organic synthesis and pharmaceuticals.

N-Methylpiperidine: A related compound used in the synthesis of various piperidine-based drugs.

Ethyl N-Boc-piperidine-4-carboxylate: A protected form of the compound used in peptide synthesis.

These compounds share structural similarities but may differ in their specific applications and reactivity profiles, highlighting the unique properties of this compound.

生物活性

Ethyl 1-methylpiperidine-4-carboxylate (CAS No. 24252-37-7) is a compound belonging to the class of piperidine derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

- Chemical Formula : CHNO

- Molecular Weight : 171.24 g/mol

- Structure : The compound features a piperidine ring with an ethyl ester functional group, contributing to its solubility and biological activity.

Biological Activity Overview

This compound has been studied for its potential roles in various biological processes:

- Antimicrobial Activity :

- GABA Receptor Modulation :

- Cytotoxic Properties :

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its ability to permeate the blood-brain barrier (BBB), making it potentially effective for central nervous system (CNS) applications. Key pharmacokinetic properties include:

| Property | Value |

|---|---|

| BBB Permeability | Yes |

| P-glycoprotein Substrate | No |

| CYP Inhibition | None |

| Log P (octanol-water partition) | 1.21 |

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Study on Antimicrobial Efficacy : A study demonstrated that piperidine derivatives, including this compound, significantly inhibited the growth of S. aureus and E. coli in vitro, suggesting their potential as novel antibacterial agents .

- GABAergic Activity Investigation : Another research project explored the GABAA receptor agonistic properties of this compound, indicating its potential utility in treating anxiety disorders by enhancing inhibitory neurotransmission in the brain .

- Cytotoxicity Assessment : A comprehensive study assessed the cytotoxic effects of various piperidine derivatives on cancer cell lines, showing that compounds like this compound could induce apoptosis in malignant cells through oxidative stress pathways .

特性

IUPAC Name |

ethyl 1-methylpiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-3-12-9(11)8-4-6-10(2)7-5-8/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWXOOQCMGJBSML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80453777 | |

| Record name | Ethyl 1-methylpiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24252-37-7 | |

| Record name | Ethyl 1-methylpiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 1-methylpiperidine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。